molecular formula C13H8BrFO B1281589 2-Bromo-4'-Fluorobenzophenone CAS No. 573-46-6

2-Bromo-4'-Fluorobenzophenone

Cat. No.: B1281589
CAS No.: 573-46-6
M. Wt: 279.1 g/mol
InChI Key: DIDPRFGMOLQJTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4’-Fluorobenzophenone is a chemical compound that belongs to the class of benzophenones. It is a white crystalline solid commonly used in various fields such as medical research, environmental research, and industrial research. The compound’s molecular formula is C13H8BrFO, and it has a molecular weight of 279.1 g/mol .

Biochemical Analysis

Biochemical Properties

2-Bromo-4’-Fluorobenzophenone plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to participate in nucleophilic substitution reactions, where it can act as an electrophile due to the presence of the bromine atom. The fluorine atom, being highly electronegative, can influence the reactivity of the compound by stabilizing the negative charge developed during the reaction. In biochemical systems, 2-Bromo-4’-Fluorobenzophenone can interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The interaction with cytochrome P450 can lead to the formation of reactive intermediates, which can further participate in downstream biochemical reactions .

Cellular Effects

The effects of 2-Bromo-4’-Fluorobenzophenone on cellular processes are diverse and depend on the concentration and exposure time. At lower concentrations, this compound can modulate cell signaling pathways by interacting with specific receptors or enzymes involved in signal transduction. For instance, it can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This can result in changes in gene expression and cellular metabolism. At higher concentrations, 2-Bromo-4’-Fluorobenzophenone can induce cytotoxic effects, leading to cell death through mechanisms such as apoptosis or necrosis .

Molecular Mechanism

The molecular mechanism of action of 2-Bromo-4’-Fluorobenzophenone involves its ability to form covalent bonds with nucleophilic sites on biomolecules. This compound can act as an electrophile, reacting with nucleophilic amino acid residues in proteins, such as cysteine, serine, or lysine. This covalent modification can lead to enzyme inhibition or activation, depending on the specific target and the nature of the interaction. Additionally, 2-Bromo-4’-Fluorobenzophenone can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Bromo-4’-Fluorobenzophenone can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but prolonged exposure to light or heat can lead to its degradation. The degradation products can have different biochemical properties and may exhibit altered biological activity. In in vitro studies, the temporal effects of 2-Bromo-4’-Fluorobenzophenone on cellular function can be monitored by measuring changes in cell viability, enzyme activity, or gene expression over time .

Dosage Effects in Animal Models

The effects of 2-Bromo-4’-Fluorobenzophenone in animal models vary with different dosages. At low doses, this compound may exhibit minimal toxicity and can be used to study its biochemical interactions and effects on metabolic pathways. At higher doses, 2-Bromo-4’-Fluorobenzophenone can induce toxic effects, including liver and kidney damage, due to the formation of reactive intermediates and oxidative stress. The threshold dose for toxicity can vary depending on the species and the route of administration .

Metabolic Pathways

2-Bromo-4’-Fluorobenzophenone is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of 2-Bromo-4’-Fluorobenzophenone, leading to the formation of hydroxylated metabolites. These metabolites can undergo further conjugation reactions, such as glucuronidation or sulfation, to enhance their solubility and facilitate excretion. The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression, cofactor availability, and the presence of other xenobiotics .

Transport and Distribution

The transport and distribution of 2-Bromo-4’-Fluorobenzophenone within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, 2-Bromo-4’-Fluorobenzophenone can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can be affected by factors such as blood flow, tissue permeability, and the presence of binding proteins .

Subcellular Localization

The subcellular localization of 2-Bromo-4’-Fluorobenzophenone can influence its activity and function. This compound can be targeted to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its chemical properties and interactions with cellular components. Post-translational modifications, such as phosphorylation or ubiquitination, can also play a role in directing 2-Bromo-4’-Fluorobenzophenone to specific subcellular locations. The localization of this compound can affect its ability to interact with target biomolecules and exert its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-4’-Fluorobenzophenone can be synthesized through several methods. One common method involves the reaction of (2-bromophenyl)-(4-fluorophenyl)methanol with silica gel and pyridinium chlorochromate in dichloromethane at room temperature for 2 hours . Another method involves the bromination of fluorobenzene in the presence of a Lewis acid catalyst such as iron (III) bromide or aluminum tribromide .

Industrial Production Methods

Industrial production methods for 2-Bromo-4’-Fluorobenzophenone typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and cost-effectiveness, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4’-Fluorobenzophenone undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of bromine and fluorine atoms.

    Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Common reagents used in reactions with 2-Bromo-4’-Fluorobenzophenone include:

    Grignard Reagents: Used in the synthesis of 4-fluorophenyl-containing compounds.

    Lewis Acids: Such as iron (III) bromide or aluminum tribromide for bromination reactions.

Major Products Formed

The major products formed from reactions involving 2-Bromo-4’-Fluorobenzophenone depend on the specific reaction conditions and reagents used. For example, the reaction with Grignard reagents can produce various 4-fluorophenyl derivatives .

Scientific Research Applications

2-Bromo-4’-Fluorobenzophenone has several scientific research applications, including:

    Medical Research: It has been used as a lead compound in drug development for the treatment of various diseases, including cancer, inflammation, and pain.

    Environmental Research: The compound is studied for its potential impact on the environment and its role in pollution control.

    Industrial Research: It is used as an intermediate in the synthesis of other chemical compounds and materials.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-fluorobenzene: A mixed aryl halide with similar chemical properties.

    4-Fluorobenzophenone: Another benzophenone derivative with different substituents.

Uniqueness

2-Bromo-4’-Fluorobenzophenone is unique due to its specific combination of bromine and fluorine atoms on the benzophenone structure. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(2-bromophenyl)-(4-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrFO/c14-12-4-2-1-3-11(12)13(16)9-5-7-10(15)8-6-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIDPRFGMOLQJTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00501906
Record name (2-Bromophenyl)(4-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00501906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

573-46-6
Record name (2-Bromophenyl)(4-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00501906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-4'-Fluorobenzophenone
Reactant of Route 2
Reactant of Route 2
2-Bromo-4'-Fluorobenzophenone
Reactant of Route 3
Reactant of Route 3
2-Bromo-4'-Fluorobenzophenone
Reactant of Route 4
Reactant of Route 4
2-Bromo-4'-Fluorobenzophenone
Reactant of Route 5
Reactant of Route 5
2-Bromo-4'-Fluorobenzophenone
Reactant of Route 6
Reactant of Route 6
2-Bromo-4'-Fluorobenzophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.